molecular formula C12H17N B597815 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1268092-10-9

4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B597815
M. Wt: 175.275
InChI Key: JMTPIOLOZAMDEN-UHFFFAOYSA-N
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Description

4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-Tetrahydroisoquinoline, which is an important structural motif of various natural products and therapeutic lead compounds . It has garnered significant attention in recent years due to its potential as a precursor for various alkaloids displaying multifarious biological activities .


Synthesis Analysis

The synthesis of 1,2,3,4-Tetrahydroisoquinoline derivatives has been a topic of considerable research interest. Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles have been explored . Multicomponent reactions (MCRs) are also considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .


Molecular Structure Analysis

The molecular structure of 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline is characterized by a tetrahydroisoquinoline core with three methyl groups attached at the 4 and 5 positions . The molecular formula is C12H17N .


Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-Tetrahydroisoquinoline focus on its C (1)-functionalization . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted . Transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles have been explored .

Scientific Research Applications

  • Synthesis of Alkaloids : 1,2,3,4-Tetrahydroisoquinoline derivatives serve as starting materials for synthesizing various alkaloids. For instance, they are used in the one-pot synthesis of 5,6-dihydropyrrolo[2,1 a]isoquinolines and 1-benzyl-3,4-dihydroisoquinolines, which are further transformed into compounds like lamellarin G trimethyl ether and lamellarin U (Liermann & Opatz, 2008).

  • Cardiovascular Activities : Substituted derivatives of 1,2,3,4-tetrahydroisoquinoline have been synthesized to evaluate potential cardiovascular activities. These compounds are related to Trimethoquinol and tetrahydropapaverin (Vomero & Chimenti, 1976).

  • Beta-Adrenergic and Antiaggregatory Activities : Some tetrahydroisoquinoline derivatives show beta-adrenergic activity and platelet antiaggregatory activity. Changes in their chemical structure can lead to qualitative and quantitative differences in biological activity (Miller et al., 1980).

  • Chiral Tetrahydroisoquinolines in Asymmetric Catalysis : C1-chiral tetrahydroisoquinolines have exhibited a wide range of bioactivities and are used as chiral scaffolds in asymmetric catalysis. Recent novel catalytic stereoselective strategies for their synthesis have been developed (Liu et al., 2015).

  • Cytotoxicity in Cancer Research : N-tosyl-1,2,3,4-tetrahydroisoquinoline analogs have shown cytotoxicity against various cancer cell lines, indicating their potential in cancer research (Pingaew et al., 2013).

  • Organocatalytic Enantioselective Synthesis : Organocatalytic, regio- and enantioselective Pictet-Spengler reactions have been used for the synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinolines, leading to the preparation of biologically relevant alkaloids (Ruiz-Olalla et al., 2015).

  • Synthesis and Anticancer Properties : Various substituted 1,2,3,4-tetrahydroisoquinolines have been synthesized as potential anticancer agents, highlighting the importance of this scaffold in drug discovery (Redda et al., 2010).

  • Bronchodilator Activity : Isoquinoline derivatives, including tetrahydroisoquinolines, have shown significant bronchodilating actions, indicating their potential in treating respiratory conditions (Iwasawa & Kiyomoto, 1967).

Future Directions

The future directions in the research of 1,2,3,4-Tetrahydroisoquinoline and its derivatives like 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline could involve the development of novel THIQ analogs with potent biological activity . Additionally, the exploration of new and environmentally friendly methods for the synthesis of THIQ derivatives is on the rise .

properties

IUPAC Name

4,4,5-trimethyl-2,3-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9-5-4-6-10-7-13-8-12(2,3)11(9)10/h4-6,13H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTPIOLOZAMDEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CNCC2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80744839
Record name 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline

CAS RN

1268092-10-9
Record name 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
RA Bunce, NR Cain, JG Cooper - Organic Preparations and …, 2012 - Taylor & Francis
An ongoing synthetic project required access to substituted 4, 4-dimethyl-1, 2, 3, 4-tetrahydroisoquinolines as the core ring structure for a potential drug analog. We recently reported an …
Number of citations: 7 www.tandfonline.com

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